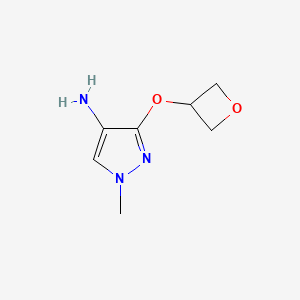

1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine

Description

Properties

CAS No. |

1698291-73-4 |

|---|---|

Molecular Formula |

C7H11N3O2 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

1-methyl-3-(oxetan-3-yloxy)pyrazol-4-amine |

InChI |

InChI=1S/C7H11N3O2/c1-10-2-6(8)7(9-10)12-5-3-11-4-5/h2,5H,3-4,8H2,1H3 |

InChI Key |

FPOFNFMMRWGUGG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)OC2COC2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine: A Molecule of Synthetic and Pharmaceutical Interest

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine, a novel heterocyclic compound with significant potential in medicinal chemistry. Despite the current absence of this specific molecule in published literature, this document offers a detailed exploration of its chemical structure, predicted properties, and potential applications by examining its constituent fragments: the 1-methyl-3-hydroxy-1H-pyrazol-4-amine core and the oxetane-3-yloxy substituent. This guide further proposes a viable synthetic route and discusses the anticipated impact of the oxetane moiety on the molecule's pharmacokinetic profile, drawing upon established principles in drug discovery and the known characteristics of analogous compounds.

Introduction: The Promise of Pyrazole-Oxetane Conjugates

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] Its rigid, planar structure and defined arrangement of hydrogen bond donors and acceptors make it an ideal framework for designing targeted therapeutics.[4]

Concurrently, the oxetane ring has emerged as a valuable functional group in modern drug design.[5][6] This small, polar, three-dimensional motif is increasingly utilized to enhance the physicochemical properties of drug candidates.[7] The incorporation of an oxetane can lead to improved aqueous solubility, metabolic stability, and a reduction in the basicity of adjacent amines, all of which are critical for optimizing a drug's pharmacokinetic profile.[8][9]

The combination of these two moieties in 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine suggests a molecule with potentially favorable drug-like properties. This guide will deconstruct the molecule to provide a foundational understanding of its anticipated characteristics.

Chemical Structure and Predicted Properties

The chemical structure of 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine is characterized by a 1-methylpyrazol-4-amine core with an oxetane ring linked via an ether bond at the 3-position.

Caption: Chemical structure of 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine.

Physicochemical Properties (Predicted)

While experimental data for the target molecule is unavailable, we can predict its properties based on its constituent parts and data from similar compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₁₁N₃O₂ | Based on structural analysis. |

| Molecular Weight | 169.18 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Similar aminopyrazole derivatives are solids.[10] |

| Solubility | Enhanced aqueous solubility compared to a non-oxetanyl analog | The polar oxetane ring is known to improve solubility.[5][8] |

| LogP | Lower than a non-oxetanyl analog | The oxetane moiety generally reduces lipophilicity.[7] |

| pKa | The exocyclic amine will be basic. | The pyrazole ring is weakly basic. |

| Metabolic Stability | Likely improved compared to analogs with more common ether substituents (e.g., methoxy, ethoxy) | The oxetane ring can block metabolically labile positions and redirect metabolism away from CYP450 enzymes.[8][11] |

Proposed Synthetic Pathway

A plausible synthetic route to 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine would involve the preparation of the key intermediates, 3-amino-1-methyl-1H-pyrazole and 3-oxetanone, followed by a multi-step conversion and final etherification.

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of 3-Amino-5-methylpyrazole [12]

-

Starting Materials: Cyanoacetone, Hydrazine hydrate.

-

Procedure:

-

React cyanoacetone with hydrazine hydrate in a suitable solvent (e.g., ethanol).

-

The reaction is typically a condensation-cyclization.

-

The product can be isolated by filtration upon cooling.

-

Protocol 2: Synthesis of 3-Oxetanone [13][14]

-

Starting Materials: 1,3-Dichloroacetone, Ethylene glycol.

-

Procedure:

-

Protect the carbonyl group of 1,3-dichloroacetone with ethylene glycol to prevent side reactions.

-

Induce ring closure of the protected dichloroacetone using a base.

-

Deprotect the resulting intermediate under acidic conditions to yield 3-oxetanone.

-

Alternative methods for 3-oxetanone synthesis from propargylic alcohols have also been reported and may offer a more direct route.[15]

-

Protocol 3: Synthesis of 3-Hydroxy-1-methyl-1H-pyrazol-4-amine

-

Starting Materials: 3-Amino-1-methylpyrazole.

-

Procedure:

-

Diazotization of the 3-amino group using a nitrite source (e.g., sodium nitrite) in an acidic medium.

-

Hydrolysis of the resulting diazonium salt to introduce the hydroxyl group.

-

Protocol 4: Williamson Ether Synthesis of the Final Product

-

Starting Materials: 3-Hydroxy-1-methyl-1H-pyrazol-4-amine, 3-Oxetanone (precursor to a leaving group).

-

Procedure:

-

Convert the hydroxyl group of the pyrazole to a better nucleophile by deprotonation with a suitable base (e.g., sodium hydride).

-

Reduce 3-oxetanone to 3-hydroxyoxetane and convert the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate).

-

React the pyrazole alkoxide with the activated oxetane in a nucleophilic substitution reaction to form the desired ether linkage.

-

Potential Applications in Drug Discovery

Given the pharmacological importance of the pyrazole scaffold and the beneficial properties of the oxetane ring, 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine is a promising candidate for various therapeutic areas.

-

Kinase Inhibitors: Pyrazole derivatives are key components of many kinase inhibitors used in oncology.[4] The structural features of the target molecule could allow it to bind to the ATP-binding site of various kinases.

-

Anti-inflammatory Agents: Compounds containing the pyrazole nucleus, such as celecoxib, are potent anti-inflammatory drugs.[16][17]

-

Antiviral and Antimicrobial Agents: The pyrazole heterocycle has been shown to exhibit a broad spectrum of antimicrobial and antiviral activities.[18]

The introduction of the oxetane moiety is anticipated to enhance the "drug-likeness" of the pyrazole core by improving solubility and metabolic stability, potentially leading to candidates with improved oral bioavailability and a more favorable safety profile.[6][7]

Conclusion

While 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine remains a hypothetical compound in the absence of dedicated research, a thorough analysis of its constituent parts provides a strong rationale for its synthesis and investigation. The convergence of a "privileged" pyrazole scaffold with the property-enhancing oxetane ring presents a compelling opportunity for the development of novel therapeutic agents. The synthetic pathways and predicted properties outlined in this guide offer a solid foundation for researchers and drug development professionals to embark on the exploration of this promising molecule.

References

- Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00894]

- Applications of oxetanes in drug discovery and medicinal chemistry. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10881907/]

- Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2023.2286105]

- Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing. [URL: https://www.scirp.

- Review: biologically active pyrazole derivatives. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c6ra23580h]

- Oxetanes in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.

- 3-Oxetanone synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/6704-31-0.htm]

- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. [URL: https://www.researchgate.net/publication/362548291_Pyrazole_A_Privileged_Scaffold_of_Medicinal_Chemistry_A_Comprehensive_Review]

- An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate. Benchchem. [URL: https://www.benchchem.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28818822/]

- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [URL: http://www.orientjchem.

- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [URL: https://www.jchr.org/journal/article/view/1063]

- Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. MDPI. [URL: https://www.mdpi.com/1420-3049/30/4/716]

- Synthesis of oxetan-3-ones. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxetanes/oxetan-3-ones.shtm]

- Hip to be square: oxetanes as design elements to alter metabolic pathways. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Hip-to-be-square%3A-oxetanes-as-design-elements-to-Toselli-Fredenwall/759249e9185a557b4474771f2a33333333333333]

- Synthetic method of 3-oxetanone. Google Patents. [URL: https://patents.google.

- An In-depth Technical Guide to 3-Oxetanone: Properties, Synthesis, and Applications. Benchchem. [URL: https://www.benchchem.

- Recent developments in aminopyrazole chemistry. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2009/i/reviews-and-accounts/ar-2533]

- 3-Amino-1-methyl-1H-pyrazole 97 127107-29-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641040]

- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10641158/]

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6497]

- Pyrazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/pyrazole-synthesis.shtm]

- Process for the preparation of 3-amino-5-methylpyrazole. Google Patents. [URL: https://patents.google.

- Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/10/70]

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v64-2/21.pdf]

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. 3-Amino-1-methyl-1H-pyrazole 97 127107-29-3 [sigmaaldrich.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 13. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Oxetan-3-one synthesis [organic-chemistry.org]

- 16. jchr.org [jchr.org]

- 17. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. globalresearchonline.net [globalresearchonline.net]

The Strategic Integration of Oxetane Motifs in Pyrazole Amine Scaffolds: A Technical Guide to Unlocking Therapeutic Potential

Foreword: The Convergence of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is increasingly guided by the strategic combination of "privileged scaffolds" – molecular frameworks that demonstrate a propensity for binding to multiple, distinct biological targets. This guide delves into the burgeoning therapeutic potential of a unique hybrid: oxetane-substituted pyrazole amines. We will explore the synergistic advantages of uniting the proven pharmacological utility of the pyrazole amine core with the physicochemical-enhancing properties of the oxetane motif. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights into the design, synthesis, and evaluation of this promising class of compounds.

The Rationale for a Hybrid Approach: Why Combine Oxetanes and Pyrazole Amines?

The pyrazole ring system is a cornerstone of medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Aminopyrazoles, in particular, have emerged as highly versatile scaffolds for the development of protein kinase inhibitors, a critical class of therapeutics in oncology and immunology.[3] The pyrazole amine moiety often serves as a crucial hinge-binding element in the ATP-binding pocket of kinases.[1]

However, the journey of a promising pyrazole amine "hit" to a viable drug candidate is frequently hampered by suboptimal physicochemical properties, such as poor solubility, metabolic instability, or off-target effects. This is where the strategic incorporation of an oxetane ring offers a compelling solution.

The oxetane motif, a four-membered cyclic ether, is increasingly recognized for its ability to confer desirable drug-like properties.[4] Its compact, polar, and three-dimensional nature allows it to serve as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[4] The introduction of an oxetane can lead to:

-

Improved Aqueous Solubility: The inherent polarity of the ether oxygen in the oxetane ring can enhance the solubility of the parent molecule, a critical factor for oral bioavailability.

-

Enhanced Metabolic Stability: The strained ring system of oxetane is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more conventional alkyl groups.

-

Reduced Lipophilicity: In an era where "Lipophilic Efficiency" is a key metric, the oxetane provides a means to modulate lipophilicity (LogP/LogD) downwards, often improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Vectorial Exit from the Binding Pocket: The sp³-rich character of the oxetane can provide a defined exit vector from the target's binding pocket, potentially improving selectivity and reducing off-target interactions.

A computational study on oxetane-substituted 4H-pyrazoles suggests that the oxetane can also enhance the stability of the pyrazole ring compared to other activating groups like fluorination, potentially reducing reactivity towards biological nucleophiles.[5][6]

The logical framework for the development of oxetane-substituted pyrazole amines can be visualized as a strategic workflow aimed at optimizing both potency and drug-like properties.

Caption: A logical workflow for the discovery and optimization of oxetane-substituted pyrazole amines.

Synthetic Strategies for Oxetane-Substituted Pyrazole Amines

The successful fusion of an oxetane motif with a pyrazole amine core hinges on robust and adaptable synthetic methodologies. A key strategy involves the reaction of a pre-formed pyrazole with a suitable oxetane-containing electrophile.

A practical approach for the synthesis of 3,3-bis(pyrazol-1-ylmethyl)oxetane has been described, which can be adapted for the synthesis of various substituted analogs.[7]

Exemplary Synthetic Protocol: Synthesis of a Generic 3,3-bis(pyrazol-1-ylmethyl)oxetane

This protocol provides a general framework. The specific pyrazole and oxetane starting materials can be varied to generate a library of analogs for SAR studies.

Step 1: Deprotonation of the Pyrazole

-

To a stirred suspension of pyrazole (2.0 eq.) in a suitable aprotic solvent (e.g., DMSO), add a strong base such as powdered potassium hydroxide (KOH, 4.0 eq.).

-

Heat the mixture (e.g., to 80°C) for approximately 30 minutes to ensure complete formation of the pyrazolide anion.

Step 2: Nucleophilic Substitution

-

To the solution of the pyrazolide anion, add the oxetane electrophile, such as 3,3-bis(bromomethyl)oxetane or a corresponding tosylate derivative (1.0 eq.).

-

Maintain the reaction at an elevated temperature and monitor the progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Quench the reaction by the addition of water.

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired oxetane-substituted pyrazole.

Caption: A simplified schematic of the synthesis of an oxetane-substituted pyrazole.

A Framework for In Vitro Evaluation: From Target Inhibition to ADME Profiling

A systematic in vitro evaluation cascade is essential to characterize the therapeutic potential of newly synthesized oxetane-substituted pyrazole amines. This process typically begins with assessing the primary biological activity and progressively incorporates more complex cellular and ADME assays.

Primary Biochemical Assays: Quantifying Target Inhibition

For compounds designed as kinase inhibitors, a direct measurement of their inhibitory activity against the target kinase is the first step.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8]

-

Kinase Reaction:

-

Prepare a reaction mixture containing the target kinase, the specific substrate (peptide or protein), and ATP in a suitable kinase buffer.

-

Add varying concentrations of the test compound (oxetane-substituted pyrazole amine) to the wells of a microplate.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for approximately 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Calculate IC₅₀ values by plotting the luminescence signal against the logarithm of the inhibitor concentration.

-

Cellular Assays: Assessing Viability and On-Target Effects

Positive hits from biochemical assays must be evaluated in a cellular context to confirm their ability to penetrate cells, engage the target, and exert a biological effect.

Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[9]

-

Cell Plating:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate for a specified duration (e.g., 72 hours).

-

-

Assay Procedure (MTT example):

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[9]

-

Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Early ADME and Physicochemical Profiling

To validate the hypothesis that the oxetane motif improves drug-like properties, a panel of in vitro ADME assays should be conducted in parallel with efficacy studies.[10][11][12]

| Parameter | Assay | Principle | Significance |

| Solubility | Thermodynamic or Kinetic Solubility Assay | Measures the concentration of a compound in a saturated aqueous solution (buffer at a specific pH). | A key determinant of oral absorption and bioavailability. |

| Permeability | Caco-2 or PAMPA Assay | Caco-2 assays use a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. PAMPA (Parallel Artificial Membrane Permeability Assay) is a non-cell-based alternative. | Predicts the potential for oral absorption and intestinal permeability. |

| Metabolic Stability | Liver Microsome Stability Assay | The compound is incubated with liver microsomes (containing CYP450 enzymes), and the disappearance of the parent compound is monitored over time. | Provides an early indication of the compound's susceptibility to first-pass metabolism and its likely in vivo half-life. |

| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Measures the fraction of the compound bound to plasma proteins. | The unbound fraction is generally considered to be the pharmacologically active portion. High plasma protein binding can affect distribution and clearance. |

| CYP450 Inhibition | Cytochrome P450 Inhibition Assay | Evaluates the potential of the compound to inhibit major CYP450 isoforms (e.g., 3A4, 2D6, 2C9). | Identifies the risk of drug-drug interactions. |

Table 1: A representative panel of in vitro ADME assays for early-stage drug discovery.[10][11][12]

Structure-Activity Relationship (SAR) Considerations

The systematic evaluation of a library of oxetane-substituted pyrazole amines will enable the development of a robust SAR. Key areas of exploration should include:

-

Position of the Oxetane: The effect of attaching the oxetane at different positions of the pyrazole ring or on various substituents should be investigated.

-

Linker Chemistry: If the oxetane is appended via a linker, the nature and length of this linker will be critical.

-

Substitution on the Pyrazole and Amine: The nature of other substituents on the pyrazole ring and the amine will continue to play a crucial role in target binding and overall properties.

The goal of SAR studies is to identify analogs that demonstrate a harmonious balance of high on-target potency, cellular activity, and favorable ADME properties, ultimately leading to the selection of a candidate for further preclinical development.

Conclusion and Future Directions

The strategic combination of the pharmacologically validated pyrazole amine scaffold with the property-enhancing oxetane motif represents a promising avenue for the discovery of novel therapeutics. This technical guide has outlined the rationale, synthetic strategies, and a comprehensive in vitro evaluation cascade for this class of compounds. By systematically applying these principles, drug discovery teams can efficiently explore the chemical space of oxetane-substituted pyrazole amines and unlock their full therapeutic potential. The insights gained from these studies will not only advance specific drug discovery programs but also contribute to a broader understanding of how to effectively leverage privileged scaffolds in the design of next-generation medicines.

References

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved February 13, 2024, from [Link]

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved February 13, 2024, from [Link]

-

Selvita. (n.d.). In Vitro ADME. Retrieved February 13, 2024, from [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved February 13, 2024, from [Link]

-

Aslantürk, Ö. S. (2018). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Journal of Applied Pharmaceutical Science, 8(3), 160-170. Retrieved from [Link]

-

BioDuro. (n.d.). In Vitro ADME. Retrieved February 13, 2024, from [Link]

-

Luchini, D. N., & Sfakianos, J. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12644–12651. Retrieved from [Link]

-

Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved February 13, 2024, from [Link]

-

Singh, P., & Kaur, M. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. Advance online publication. [Link]

-

El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 295. Retrieved from [Link]

-

Pervova, M. G., et al. (2016). Synthesis of New Bitopic Tetra(pyrazolyl)-Ligands with Neopentane and O-Xylene Backbones. Molecules, 21(11), 1546. Retrieved from [Link]

-

Johnson, D. S., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 14, 1332616. Retrieved from [Link]

-

Levandowski, B. J., et al. (2023). Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. Tetrahedron Letters, 131, 154743. Retrieved from [Link]

-

Li, Y., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B, 12(10), 3765–3787. Retrieved from [Link]

-

Torres, E., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 903-938. Retrieved from [Link]

-

Barvian, M., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5679–5692. Retrieved from [Link]

-

ResearchGate. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Retrieved February 13, 2024, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved February 13, 2024, from [Link]

-

ResearchGate. (2025). Structure–activity relationship of the new pyrazole derivatives. Retrieved February 13, 2024, from [Link]

-

Metrano, A. J., et al. (2023). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. Chemical Science, 14(30), 8145–8152. Retrieved from [Link]

-

Levandowski, B. J., et al. (2023). Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. Tetrahedron Letters, 131, 154743. Retrieved from [Link]

-

Kumar, A., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Results in Chemistry, 7, 101438. Retrieved from [Link]

-

Nain, S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1528. Retrieved from [Link]

-

Fayed, E. A., et al. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules, 26(18), 5510. Retrieved from [Link]

Sources

- 1. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. mdpi.com [mdpi.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. raineslab.com [raineslab.com]

- 6. Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Bitopic Tetra(pyrazolyl)-Ligands with Neopentane and O-Xylene Backbones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomolecularsystems.com [biomolecularsystems.com]

- 9. scielo.br [scielo.br]

- 10. criver.com [criver.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. selvita.com [selvita.com]

Troubleshooting & Optimization

Purification methods for polar 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine intermediates

The following technical guide is structured as a specialized support resource for researchers working with 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine . It addresses the unique intersection of high polarity, amine basicity, and oxetane ring strain.

Strategic Overview: The "Polarity-Stability" Paradox

Purifying 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine presents a classic "chemist’s dilemma." You are dealing with three competing physicochemical properties that often rule out standard workflows:

-

High Polarity: The molecule contains a primary amine, a pyrazole nitrogen, and an oxetane ether. It binds strongly to silica, leading to severe tailing (streaking) and poor recovery.

-

Basicity: The C4-amine and pyrazole ring make the compound basic. On standard acidic silica, it protonates and sticks irreversibly.

-

Acid Sensitivity (The Critical Factor): The oxetane ring is strained (approx. 106 kJ/mol).[1] While 3,3-disubstituted oxetanes are robust, the 3-monosubstituted ether linkage in this intermediate is susceptible to acid-catalyzed ring opening (hydrolysis) to form the corresponding diol or ring-opened byproducts [1].

Core Directive: Avoid prolonged exposure to acidic media (pH < 4). Traditional TFA-based HPLC or strong acid workups will degrade your oxetane moiety.

Decision Matrix: Selecting Your Workflow

Before starting, determine your purification path based on scale and purity requirements.

Figure 1: Workflow decision tree for isolating acid-sensitive aminopyrazoles. Select the method that minimizes thermal and acidic stress.

Detailed Experimental Protocols

Method A: Deactivated Silica Chromatography (The "Amine-Wash" Technique)

Best for: Bulk purification (>500 mg) of crude oils.

Standard silica is slightly acidic (pH ~5-6). For aminopyrazoles, this causes protonation and irreversible adsorption. You must "mask" the silanols.

Protocol:

-

Slurry Preparation: Suspend silica gel in your starting mobile phase (e.g., DCM).

-

Deactivation: Add 1% Triethylamine (TEA) or 1% NH₄OH to the slurry. Stir for 5 minutes.

-

Why? The base neutralizes acidic silanol sites, preventing the "drag" effect on your basic amine product [2].

-

-

Column Packing: Pour the deactivated slurry into the column. Flush with 2 column volumes (CV) of starting solvent (DCM + 1% TEA).

-

Elution Gradient:

-

Solvent A: Dichloromethane (DCM)

-

Solvent B: 10:1 Methanol:NH₄OH (Pre-mixed)

-

Gradient: 0% B to 10% B over 15 CV.

-

Note: Do not exceed 10% Methanol in DCM if possible; silica dissolves slightly in high MeOH, contaminating the product.

-

Method B: Basic Reverse Phase Prep-HPLC

Best for: Final polishing and removal of close-eluting isomers.

Avoid Trifluoroacetic acid (TFA). Even at 0.1%, TFA can open the oxetane ring upon concentration (solvent evaporation) when the pH drops as the organic solvent is removed.

Protocol:

-

Column: C18 Hybrid Particle (e.g., XBridge BEH C18 or Gemini-NX). These are stable at high pH.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% NH₄OH in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 40% B (The compound is polar; it will elute early).

-

Post-Run: Lyophilize immediately. Do not leave in solution for days.

Method C: "Cold & Fast" Acid-Base Extraction (Modified)

Best for: Removing non-basic impurities without chromatography.

Warning: This method carries risk. Strict temperature control is required to preserve the oxetane [3].

-

Dissolution: Dissolve crude in EtOAc (keep at 0°C on ice).

-

Extraction: Extract quickly with cold (0°C) 0.5 M Citric Acid (pH ~4).

-

Why Citric? It is milder than HCl.

-

Speed: Keep contact time under 5 minutes.

-

-

Separation: Separate layers. The product is in the aqueous acid layer.[2] Discard organic layer (impurities).

-

Basification: Immediately neutralize the cold aqueous layer with Saturated NaHCO₃ or cold 1M NaOH to pH 9.

-

Recovery: Extract back into EtOAc (3x). Dry over Na₂SO₄ and concentrate in vacuo at <30°C.

Troubleshooting & FAQs

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Product decomposes during concentration | Acid trace remaining + Heat. | Use basic buffers (NH₄OH). Do not use TFA. Keep rotavap bath <35°C. |

| Compound streaks on TLC/Column | Interaction with silanols.[3] | Add 1% TEA to the mobile phase. Switch to Alumina (Basic) stationary phase. |

| Low recovery from Silica | Irreversible adsorption. | Use "Method A" (Deactivation).[4] If failed, switch to Reverse Phase (Method B). |

| NMR shows "messy" aliphatic region | Oxetane ring opening. | Check for diol signals (broad OH, loss of ring strain shifts). Avoid acidic workups. |

Frequently Asked Questions

Q: Can I use TFA if I neutralize it immediately? A: It is risky. The oxetane ring is an ether.[1][2][5] While 3,3-disubstituted oxetanes are robust, the ether linkage at the 3-position renders it sensitive. During rotavap concentration, the effective concentration of TFA increases, catalyzing hydrolysis. Use Formic Acid (volatile, weaker) or preferably Ammonium Bicarbonate (Basic) [4].

Q: My compound is water-soluble. How do I get it out of the aqueous phase? A: This is common for polar aminopyrazoles.

-

Salting Out: Saturate the aqueous phase with NaCl before extracting with EtOAc or THF.

-

Resin Capture: Use a polymeric adsorbent (e.g., Diaion HP-20). Load aqueous, wash with water, elute with MeOH.

Q: The amine is oxidizing (turning brown). How do I prevent this? A: Aminopyrazoles are electron-rich.

-

Add an antioxidant (e.g., BHT) to the elution solvent if permissible.

-

Store under Nitrogen/Argon.

-

Store as a salt (e.g., HCl salt) only if the oxetane is proven stable in the solid state salt form (requires validation). For this intermediate, storage as a free base at -20°C is safer.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

-

Fichez, J., Busca, P., & Prestat, G. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Italiana.

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][6][7] Chemical Reviews.

-

Burkhard, J. A., et al. (2013). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Preventing oxetane ring opening during synthesis of pyrazole derivatives

Topic: Preventing Oxetane Ring Opening During Pyrazole Synthesis Ticket ID: OX-PYR-SYN-001 Status: Resolved / Guide Available Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Acid Trap"

The synthesis of pyrazole derivatives containing oxetane rings presents a classic medicinal chemistry conflict. Oxetanes are kinetically stable to basic and metabolic conditions but are highly susceptible to acid-catalyzed ring opening due to significant ring strain (~26 kcal/mol). Conversely, the standard Knorr pyrazole synthesis (condensation of hydrazines with 1,3-dicarbonyls) is traditionally catalyzed by Brønsted acids (HCl, AcOH) or strong Lewis acids.

The Failure Mode: Under acidic conditions, the oxetane oxygen is protonated, creating a distinct leaving group. A nucleophile (even the hydrazine or solvent) attacks the adjacent carbon, relieving ring strain and destroying the oxetane.

The Solution: You must shift the reaction mechanism from "Acid-Catalyzed Dehydration" to "Buffered Condensation" or utilize [3+2] Cycloaddition pathways that operate under neutral/basic conditions.

Decision Matrix: Selecting Your Protocol

Before starting, determine your synthetic pathway using this logic flow.

Figure 1: Strategic decision tree for selecting the appropriate synthetic methodology based on substrate sensitivity.

Troubleshooting Guides & Protocols

Module A: The Buffered Knorr Synthesis (Condensation)

Use this when you already have a 1,3-dicarbonyl precursor containing the oxetane.

The Challenge: Standard protocols use EtOH/AcOH or HCl. This will open the oxetane. The Fix: Use a buffered system to maintain pH ~5–6. This is acidic enough to activate the carbonyl for imine formation but not acidic enough to protonate the oxetane oxygen.

Step-by-Step Protocol

-

Preparation: Dissolve your oxetane-containing 1,3-dicarbonyl (1.0 equiv) in Ethanol (EtOH) .

-

Buffering: Add Sodium Acetate (NaOAc) (1.5 equiv) or NaHCO₃ (1.1 equiv).

-

Why: This neutralizes the HCl usually present in hydrazine hydrochloride salts or buffers the acetic acid generated.

-

-

Reagent Addition: Add Hydrazine Hydrate (1.1 equiv) dropwise at 0°C.

-

Note: Avoid Hydrazine Hydrochloride unless you have excess base. Free hydrazine is safer for the ring.

-

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Warning: Do not reflux unless absolutely necessary. If heat is required, limit to 40°C.

-

-

Monitoring: Check LCMS for the pyrazole mass. If the "M+18" (water adduct) or "M+36" (HCl adduct) appears, your ring has opened.

Data Comparison: Acid vs. Buffered Conditions

| Condition | Reagents | pH Estimate | Oxetane Survival | Pyrazole Yield |

| Standard Knorr | EtOH, HCl (cat.), Reflux | < 1.0 | 0% (Ring Opens) | N/A |

| Weak Acid | EtOH, AcOH, 60°C | ~ 3.0 | < 20% | Low |

| Buffered (Recommended) | EtOH, NaOAc, 25°C | ~ 5.5 | > 95% | 85-92% |

Module B: [3+2] Cycloaddition (The "Safe" Route)

Use this to build the pyrazole ring without ever exposing the oxetane to acid.

The Challenge: Regioselectivity can be poor compared to condensation. The Fix: Use a metal catalyst (Ag or Cu) or specific directing groups.

Step-by-Step Protocol

-

Substrates: Combine your Oxetanyl-Alkyne (1.0 equiv) and Tosylhydrazone (Diazo precursor) (1.2 equiv).

-

Solvent: Use 1,4-Dioxane or THF .

-

Base: Add K₂CO₃ or Cs₂CO₃ (2.0 equiv).

-

Temperature: Heat to 60–80°C.

-

Why: Oxetanes are generally thermally stable (up to ~120°C) in the absence of acid.

-

-

Result: The 1,3-dipolar cycloaddition proceeds under basic conditions, preserving the oxetane ring.

Module C: Purification (The Hidden Killer)

Even if your synthesis works, you can destroy the product during purification. Silica gel is inherently acidic (pH ~4–5).

Protocol for Safe Purification:

-

Pre-treatment: Slurry your silica gel in Hexanes containing 1–2% Triethylamine (Et₃N) .

-

Column: Run the column using mobile phases also containing 0.5% Et₃N.

-

Alternative: Use Neutral Alumina instead of silica gel.

Mechanistic Insight: Why Oxetanes Fail

Understanding the failure mode allows you to predict risks in new substrates.

Figure 2: Mechanism of acid-catalyzed oxetane ring opening. Protonation of the oxygen atom activates the ring for nucleophilic attack, relieving strain.

Frequently Asked Questions (FAQs)

Q1: Can I use Lewis Acids like

Q2: My LCMS shows a mass of M+18. What happened? A: This is the tell-tale sign of hydrolysis . Your oxetane ring opened with water. This likely happened during the aqueous workup if the pH wasn't controlled, or your reaction solvent was wet and acidic.

Q3: Is the oxetane stable to the hydrazine itself? A: Generally, yes. While hydrazine is a nucleophile, oxetanes usually require electrophilic activation (protonation) to open. In basic or neutral hydrazine solutions, the ring is stable. The danger arises if you use Hydrazine Dihydrochloride without neutralizing it.

References

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233.

-

Wuitschik, G., Carreira, E. M., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 45(46), 7736–7739.

-

Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.

-

Yi, F., et al. (2019).[14] "Silver-Mediated [3 + 2] Cycloaddition... to Terminal Alkynes." Organic Letters, 21(9), 3158–3161.

-

Shen, Y., et al. (2024).[3] "Multicomponent syntheses of pyrazoles..." Beilstein Journal of Organic Chemistry, 20, 178.

Sources

- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. mdpi.com [mdpi.com]

- 12. d-nb.info [d-nb.info]

- 13. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole synthesis [organic-chemistry.org]

Validation & Comparative

Structural Elucidation & Comparative NMR Analysis: 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine

Executive Summary & Structural Context

This guide provides a definitive technical analysis of 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine , a high-value scaffold in modern kinase inhibitor discovery (e.g., JAK, Chk1 inhibitors). The oxetane moiety serves as a "magic methyl" bioisostere, offering improved metabolic stability and solubility compared to gem-dimethyl or isopropyl groups.

However, the structural verification of this molecule presents unique NMR challenges due to the coupling dynamics of the strained oxetane ring and the exchangeable nature of the 4-amino protons. This guide compares the spectral "performance" (resolution and diagnostic utility) of this molecule against its isopropyl analog and provides a validated protocol for its characterization.

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and accurate integration, the following protocol must be adhered to. The choice of solvent is critical: DMSO-d₆ is superior to CDCl₃ for this specific application to prevent the broadening or loss of the amine (

Methodology

-

Sample Preparation:

-

Weigh 5–8 mg of the analyte into a clean vial.

-

Add 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% TMS (v/v).

-

Critical Step: Sonicate for 30 seconds to ensure complete dissolution; aggregation can broaden the oxetane multiplets.

-

Transfer to a 5mm high-precision NMR tube.

-

-

Instrument Parameters (400 MHz or higher):

-

Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay artifacts.

-

Temperature: 298 K (25°C).[1]

-

Spectral Width: 12 ppm (-1 to 11 ppm).

-

Scans (NS): 16 (minimum) to 64 (for clean

C satellites detection). -

Relaxation Delay (D1): 2.0 seconds.

-

Spectral Analysis & Assignment

The

Predicted Spectral Data (DMSO-d₆, 400 MHz)

| Signal | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| A | 7.35 | Singlet (s) | 1H | H-5 (Pyrazole) | Diagnostic for the 1,3,4-substitution pattern. |

| B | 5.35 | Quintet/Multiplet | 1H | H-3' (Oxetane CH) | Deshielded by ether oxygen; key connectivity point. |

| C | 4.85 | Triplet/Multiplet | 2H | H-2'a / H-4'a | Cis to ether oxygen; diastereotopic splitting often observed. |

| D | 4.50 | Triplet/Multiplet | 2H | H-2'b / H-4'b | Trans to ether oxygen; characteristic ring strain splitting. |

| E | 4.10 | Broad Singlet (br s) | 2H | -NH₂ (Amine) | Exchangeable. Sharpens in dry DMSO; disappears with D₂O shake. |

| F | 3.62 | Singlet (s) | 3H | N-CH₃ | Classic N-methyl pyrazole shift. |

Visualizing the Coupling Logic

The following diagram illustrates the logical flow for assigning the complex oxetane signals, which often confuse automated assignment software.

Figure 1: Decision tree for distinguishing the target oxetane ether from common structural analogs based on splitting patterns.

Comparative Guide: Oxetane vs. Alternatives

In drug development, this molecule is often compared to its Isopropyl analog (standard ether) or its Nitro precursor. This section objectively compares the spectral signatures to aid in reaction monitoring and structure validation.

Comparison 1: Oxetane vs. Isopropyl (Bioisostere)

The substitution of an isopropyl group with an oxetane ring is a common strategy to lower LogP (lipophilicity).

| Feature | Oxetane Analog (Target) | Isopropyl Analog (Alternative) | Diagnostic Note |

| Ether CH Signal | ~5.35 ppm (Multiplet) | ~4.40 ppm (Septet) | Oxetane methine is significantly downfield (~1 ppm) due to ring strain and oxygen proximity. |

| Alkyl Protons | 4.50 - 4.90 ppm (4H) | 1.30 ppm (6H, Doublet) | The isopropyl methyls are distinct high-field doublets; Oxetane methylenes are mid-field multiplets. |

| Complexity | High (2nd order effects) | Low (1st order coupling) | Oxetane requires higher field strength (>400 MHz) for clear resolution. |

Comparison 2: Amine vs. Nitro (Precursor)

Synthetically, the amine is derived from the reduction of 1-methyl-3-(oxetan-3-yloxy)-4-nitropyrazole.

-

Reaction Monitoring: The disappearance of the Nitro precursor is best tracked by the H-5 Pyrazole shift .

-

Nitro-Pyrazole H-5: ~8.5 - 8.8 ppm (Deshielded by electron-withdrawing

). -

Amino-Pyrazole H-5: ~7.35 ppm (Shielded by electron-donating

). -

Appearance of NH₂: New broad peak at ~4.1 ppm (DMSO).

-

Troubleshooting & Validation

Common Issue: The "Missing" Amine

If the broad singlet at 4.10 ppm is absent or extremely broad:

-

Cause: Trace acid in the solvent or water exchange.

-

Solution: Add a micro-spatula tip of solid

to the NMR tube to neutralize trace acid, or switch to dry DMSO-d₆.

Workflow for Structural Confirmation

The following diagram outlines the step-by-step validation process to confirm the synthesis product.

Figure 2: Validation workflow for confirming the presence of the amine and the integrity of the oxetane ring.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group." Angewandte Chemie International Edition. [Link]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 4770990, 1-methyl-1H-pyrazol-4-amine." PubChem. [Link][2]

-

Burkhard, J. A., et al. (2013). "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters. [Link]

Sources

A Comparative Guide to HPLC Purity Assessment of 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine, a molecule of interest in kinase inhibitor development, establishing a robust and reliable analytical method is paramount.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) protocols for the purity assessment of this specific pyrazole derivative. We will delve into the scientific rationale behind method development, present comparative data, and offer detailed, field-proven protocols.

The structural uniqueness of 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine, featuring a pyrazole core, an oxetane ring, and a primary amine, necessitates a tailored approach to chromatographic separation. The pyrazole moiety imparts aromaticity and potential for multiple interaction modes, while the oxetane ring can influence metabolic stability and solubility.[1][2][3] The basic amine group dictates a careful selection of pH and column chemistry to achieve optimal peak shape and resolution.

Core Principles of Method Development

The development of a stability-indicating HPLC method is guided by principles outlined in the United States Pharmacopeia (USP) General Chapter <621> and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7][8] The objective is to create a method that is specific, accurate, precise, linear, and robust, capable of separating the main compound from any potential process impurities and degradation products.[9][10][11]

A typical workflow for developing a purity assessment method is as follows:

Caption: HPLC Method Development and Validation Workflow.

Comparative HPLC Protocols

We present two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine, followed by a discussion on an alternative approach using Hydrophilic Interaction Chromatography (HILIC).

Protocol 1: Standard C18 RP-HPLC with Trifluoroacetic Acid (TFA)

This protocol represents a common starting point for the analysis of basic compounds. The use of a C18 column provides excellent hydrophobic retention, while TFA acts as an ion-pairing agent to improve peak shape for the amine.

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.

Rationale:

-

C18 Column: A workhorse in reversed-phase chromatography, offering robust retention for the pyrazole and oxetane moieties.

-

TFA: The acidic nature of TFA protonates the primary amine, and the trifluoroacetate anion pairs with the protonated amine, reducing tailing and improving peak symmetry.

-

Gradient Elution: Necessary to elute potential impurities with a wide range of polarities.[12][13]

Protocol 2: Phenyl-Hexyl RP-HPLC with Formic Acid

This alternative protocol utilizes a different stationary phase chemistry to offer orthogonal selectivity, which can be crucial for separating closely related impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

-

Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-17 min: 10% to 90% B

-

17-20 min: 90% B

-

20-20.1 min: 90% to 10% B

-

20.1-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV at 254 nm or MS (for impurity identification).

-

Injection Volume: 5 µL.

-

Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.

Rationale:

-

Phenyl-Hexyl Column: Offers pi-pi interactions with the pyrazole ring, providing a different separation mechanism compared to the purely hydrophobic interactions of a C18 column. This can resolve impurities that co-elute on a C18 phase.

-

Formic Acid: A weaker acid than TFA, it is more MS-friendly as it causes less ion suppression. This is highly advantageous when impurity identification by LC-MS is required.[14][15][16]

Performance Comparison

The following table summarizes the expected performance of the two protocols based on typical results for similar heterocyclic amines.

| Parameter | Protocol 1 (C18 with TFA) | Protocol 2 (Phenyl-Hexyl with Formic Acid) | Justification |

| Resolution (Rs) of Main Peak from Closest Impurity | > 2.0 | Potentially > 2.5 for aromatic impurities | Phenyl-Hexyl phase offers orthogonal selectivity. |

| Peak Tailing Factor (Tf) | 1.0 - 1.5 | 1.1 - 1.8 | TFA is a more effective ion-pairing agent for basic amines. |

| Analysis Time | 22 minutes | 25 minutes | Different gradient profiles. |

| MS Compatibility | Poor | Excellent | Formic acid is a volatile buffer ideal for MS. |

| Robustness | High | High | Both methods use standard, reliable chemistries. |

Forced Degradation Studies

To ensure the method is "stability-indicating," forced degradation studies must be performed as per ICH guidelines.[17][18] This involves subjecting the drug substance to harsh conditions to intentionally generate degradation products.

Caption: Workflow for Forced Degradation Studies.

The HPLC method is then used to analyze these stressed samples. A successful stability-indicating method will resolve the main peak of 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine from all degradation products, demonstrating specificity.

Alternative and Complementary Techniques

While RP-HPLC is the most common approach, for highly polar impurities that may elute in the void volume, Hydrophilic Interaction Chromatography (HILIC) can be a powerful alternative. HILIC utilizes a polar stationary phase (like bare silica or a diol-bonded phase) with a high organic content mobile phase. This provides retention for polar analytes that are not well-retained in reversed-phase.

Conclusion

For the routine purity assessment of 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine, the Standard C18 RP-HPLC with TFA (Protocol 1) offers a robust and reliable method with excellent peak shape for the primary amine. However, for comprehensive impurity profiling and method development, the Phenyl-Hexyl RP-HPLC with Formic Acid (Protocol 2) is highly recommended due to its orthogonal selectivity and compatibility with mass spectrometry, which is invaluable for the structural elucidation of unknown impurities.[19] Both methods should be rigorously validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[9][10][11] The choice of method will ultimately depend on the specific requirements of the analysis, whether it is for routine quality control or for in-depth impurity characterization during drug development.

References

-

ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. Available from: [Link]

-

United States Pharmacopeial Convention. <621> Chromatography. USP-NF. Available from: [Link]

-

United States Pharmacopeial Convention. <621> Chromatography. USP-NF. Available from: [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

-

DSDP Analytics. USP <621> Chromatography. Available from: [Link]

-

Gibis M, Kruwinnus M, Weiss J. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. J AOAC Int. 2009;92(3):924-933. Available from: [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. Available from: [Link]

-

McMaster M. Are You Sure You Understand USP <621>? LCGC International. 2024. Available from: [Link]

-

Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. 2025. Available from: [Link]

-

United States Pharmacopeial Convention. USP-NF <621> Chromatography. 2023. Available from: [Link]

-

Gibis M, Kruwinnus M, Weiss J. Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. J AOAC Int. 2019. Available from: [Link]

-

ICH. Quality Guidelines. Available from: [Link]

-

Utyanov DA, Yushina YK, Chernukha IM. Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Theory and practice of meat processing. 2020;5(3):4-12. Available from: [Link]

-

Utyanov DA, Yushina YK, Chernukha IM. Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Theory and practice of meat processing. 2020;5(3). Available from: [Link]

-

Wu R, Smith C, Nguyen A, et al. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Int J Environ Res Public Health. 2022;19(8):4539. Available from: [Link]

-

Faigl F, Fogassy E, Nógrádi M, et al. Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. IFMBE Proceedings. 2011;37:1366-1369. Available from: [Link]

-

Wang Y, Sun J. Oxetanes in heterocycle synthesis: recent advances. Org. Biomol. Chem. 2022;20(4):657-669. Available from: [Link]

-

Kim H, Krische MJ. Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. J Am Chem Soc. 2017;139(29):9844-9847. Available from: [Link]

-

Bull JA, Croft RA, Davis O, et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem Rev. 2016;116(19):12150-12233. Available from: [Link]

-

Aitken DJ, Fazekas-L F, Ollivier J. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein J Org Chem. 2018;14:2648-2699. Available from: [Link]

-

International Journal of Scientific Development and Research. Force Degradation for Pharmaceuticals: A Review. IJSDR. 2022. Available from: [Link]

-

Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. 2015. Available from: [Link]

-

ResearchGate. General methods of synthesis for pyrazole and its derivatives. Available from: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis and Evalution of Pyrazole Derivatives by Different Method. 2021. Available from: [Link]

- Google Patents. CN110483400A - A kind of preparation method of pyrazole derivatives.

-

Singh A, Sharma PK, Sharma V. Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. J App Pharm Sci. 2012;2(12):146-153. Available from: [Link]

-

International Journal of Pharmaceutical Research and Applications. Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. 2025. Available from: [Link]

-

Al-Suhaimi EA, Alanazi AM, Abdel-Aziz AAM, et al. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Separations. 2024. Available from: [Link]

-

PubChem. 1-methyl-3-(oxetan-3-yloxy)-1h-pyrazol-4-amine. Available from: [Link]

-

Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. 2014. Available from: [Link]

-

Zhang Y, Chen H, Li Z, et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Med Chem. 2022;13(7):787-803. Available from: [Link]

-

Li Y, Yang S, Zhang Y, et al. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. J Agric Food Chem. 2023;71(40):14435-14451. Available from: [Link]

-

ResearchGate. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. 2024. Available from: [Link]

-

MySkinRecipes. 1-(oxetan-3-yl)-1H-pyrazol-4-amine. Available from: [Link]

Sources

- 1. 1-(oxetan-3-yl)-1H-pyrazol-4-amine [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uspbpep.com [uspbpep.com]

- 5. â©621⪠Chromatography [doi.usp.org]

- 6. dsdpanalytics.com [dsdpanalytics.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. uni-onward.com.tw [uni-onward.com.tw]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 12. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS | Utyanov | Theory and practice of meat processing [meatjournal.ru]

- 15. Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS | Utyanov | Theory and practice of meat processing [meatjournal.ru]

- 16. tandfonline.com [tandfonline.com]

- 17. ijprajournal.com [ijprajournal.com]

- 18. ajrconline.org [ajrconline.org]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Structure-Activity Relationship of 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast landscape of heterocyclic scaffolds, the pyrazole nucleus has emerged as a privileged structure, forming the core of numerous approved and investigational drugs.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising subclass: 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine derivatives. By synthesizing data from closely related compound series, this document offers a predictive SAR framework to guide the design of potent and selective kinase inhibitors.

The core scaffold, 1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine, presents a unique combination of features. The 1-methyl-pyrazol-4-amine core is a well-established hinge-binding motif in numerous kinase inhibitors, capable of forming crucial hydrogen bond interactions within the ATP-binding site.[2][4] The introduction of an oxetan-3-yloxy group at the 3-position is a strategic choice aimed at improving physicochemical and pharmacokinetic properties. The oxetane moiety is known to enhance aqueous solubility, metabolic stability, and can act as a hydrogen bond acceptor, potentially influencing selectivity and potency.[5]

Synthetic Strategies: Building the Core Scaffold and its Analogs

A plausible synthetic route to the 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine core and its derivatives can be extrapolated from established methods for substituted pyrazoles.[6][7][8] A generalized, multi-step synthesis is outlined below, providing a framework for accessing a library of analogs for SAR studies.

Experimental Protocol: General Synthesis of 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine Derivatives

-

Step 1: Synthesis of 3-hydroxy-1-methyl-1H-pyrazole. This can be achieved through the cyclization of a suitable precursor, such as ethyl 2-cyano-3-oxobutanoate, with methylhydrazine.

-

Step 2: O-alkylation with 3-bromooxetane. The hydroxyl group of the pyrazole is then alkylated with 3-bromooxetane in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent like DMF or acetonitrile to yield 1-methyl-3-(oxetan-3-yloxy)-1H-pyrazole.

-

Step 3: Nitration of the pyrazole ring. The pyrazole ring is subsequently nitrated at the 4-position using standard nitrating agents (e.g., nitric acid in sulfuric acid) to give 1-methyl-4-nitro-3-(oxetan-3-yloxy)-1H-pyrazole.

-

Step 4: Reduction of the nitro group. The nitro group is then reduced to the corresponding amine using a reducing agent such as palladium on carbon (Pd/C) under a hydrogen atmosphere or tin(II) chloride to afford the core scaffold, 1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine.

-

Step 5: Derivatization of the 4-amino group. The 4-amino group can then be further modified through various reactions, such as amide bond formation, urea formation, or coupling with heterocyclic halides (e.g., pyrimidines, pyridines) to generate a diverse library of derivatives for SAR evaluation.[9][10][11]

Caption: General synthetic workflow for 1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine derivatives.

Structure-Activity Relationship (SAR) Analysis

While a dedicated SAR study for this exact scaffold is not publicly available, we can infer key relationships by examining the extensive literature on related pyrazolo[3,4-d]pyrimidine and 4-aminopyrazole kinase inhibitors.[4][9][10][12] The primary focus for SAR exploration would be modifications at the 4-amino position, as this group typically projects into the solvent-exposed region of the kinase active site, allowing for significant structural diversity to enhance potency and selectivity.

Modifications at the 4-Amino Position: The Key to Potency and Selectivity

The 4-amino group serves as a critical attachment point for various substituents that can interact with different regions of the kinase ATP-binding pocket.

-

Substitution with Heterocyclic Rings: Coupling the 4-amino group with substituted pyrimidines, pyridines, or other nitrogen-containing heterocycles is a common strategy in the design of kinase inhibitors.[4][6] The nature and substitution pattern of these rings can profoundly impact target selectivity. For instance, in related pyrazolo[3,4-d]pyrimidine series, the substituents on the pyrimidine ring have been shown to be crucial for potent inhibition of kinases like RET and FLT3.[9][10]

-

Formation of Amides and Ureas: Acylation of the 4-amino group to form amides or reaction with isocyanates to form ureas introduces additional hydrogen bond donors and acceptors, which can form interactions with the ribose-binding pocket or the solvent front. The nature of the R-group in the amide or urea will influence properties such as lipophilicity and steric bulk, thereby affecting potency and pharmacokinetic parameters.

Table 1: Predicted SAR of Modifications at the 4-Amino Position

| Modification Type | R-Group Variation | Predicted Impact on Activity | Rationale from Related Series |

| Heterocyclic Amines | Substituted Pyrimidines | High potential for potent and selective inhibition. | Crucial for hinge-binding and interactions in the solvent channel.[10][11] |

| Substituted Pyridines | Can provide potent inhibition, with substitution pattern affecting selectivity. | Often used to target specific pockets within the active site.[6] | |

| Amides | Small alkyl chains | May provide moderate activity. | Can explore interactions in the ribose pocket. |

| Aromatic/Heteroaromatic rings | Potential for high potency through π-stacking and other interactions. | Common feature in potent kinase inhibitors. | |

| Ureas | Substituted phenyl ureas | High potential for potent inhibition, particularly against tyrosine kinases. | Urea moiety can form key hydrogen bonds.[10] |

The Role of the Core Scaffold: 1-Methyl and 3-(Oxetan-3-yloxy) Groups

-

N1-Methyl Group: The methyl group on the pyrazole nitrogen (N1) is expected to orient the pyrazole ring correctly for optimal hinge-binding interactions. In many kinase inhibitors, this position is crucial for maintaining the desired vector for substituents at other positions.[2]

-

3-(Oxetan-3-yloxy) Group: This group is predicted to enhance drug-like properties. The oxetane ring can improve aqueous solubility and metabolic stability compared to more lipophilic groups.[5] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially forming interactions with residues in the back pocket of the kinase active site, which could contribute to both potency and selectivity.

Postulated Kinase Targets and Signaling Pathways

Based on the SAR of analogous compounds, derivatives of 1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine are likely to inhibit members of the tyrosine kinase and serine/threonine kinase families. Promising targets could include Janus kinases (JAKs), FMS-like tyrosine kinase 3 (FLT3), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), all of which are known to be inhibited by pyrazolo[3,4-d]pyrimidine scaffolds.[4][10][12] Inhibition of these kinases would impact critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

Caption: Postulated mechanism of action via inhibition of receptor tyrosine kinases.

Conclusion and Future Directions

The 1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct experimental data on this specific series is limited, a wealth of information from related pyrazole-based inhibitors allows for the formulation of a robust, predictive SAR model. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substituents at the 4-amino position, coupled with a thorough evaluation of the resulting compounds against a panel of relevant kinases. The favorable physicochemical properties imparted by the oxetane moiety, combined with the proven kinase-binding ability of the 4-aminopyrazole core, make this an attractive area for further investigation in the pursuit of next-generation targeted therapies.

References

- Humphries, P. S., et al. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2099-2102.

- Cui, J. J., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. European Journal of Medicinal Chemistry, 132, 258-271.

- Chen, Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655.

- Wang, X., et al. (2011).

- Abdel-Aziz, A. A. -M., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. European Journal of Medicinal Chemistry, 244, 114841.

- Zhang, T., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. Bioorganic & Medicinal Chemistry, 27(8), 1541-1555.

- Li, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-927.

- Ghorab, M. M., et al. (2025). Evaluation and structure-activity relationship analysis of a new series of 4-imino-5 H -pyrazolo[3,4- d ]pyrimidin-5-amines as potential antibacterial agents.

- Ioannidis, S., et al. (2009). Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6810-6814.

- Sawiris, M. M., et al. (2023). SAR of 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives as DDR1 inhibitors.

- A comprehensive overview of globally approved JAK inhibitors. (2022). Molecules, 27(15), 4873.

- Tiwari, A., et al. (2017). N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. Bioorganic & Medicinal Chemistry Letters, 27(12), 2663-2667.

- Pop, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359.

- Tiwari, A., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed.

- Al-Ostath, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.

- de la Cuesta, J., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4566-4569.

- Caldarelli, M., et al. (2011). Synthesis and SAR of new pyrazolo[4,3-h]quinazoline-3-carboxamide derivatives as potent and selective MPS1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4507-4511.